3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1448070-78-7
VCID: VC4214166
InChI: InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25)
SMILES: C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Molecular Formula: C21H23BrN2O3
Molecular Weight: 431.33

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

CAS No.: 1448070-78-7

Cat. No.: VC4214166

Molecular Formula: C21H23BrN2O3

Molecular Weight: 431.33

* For research use only. Not for human or veterinary use.

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide - 1448070-78-7

Specification

CAS No. 1448070-78-7
Molecular Formula C21H23BrN2O3
Molecular Weight 431.33
IUPAC Name 3-(2-bromophenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide
Standard InChI InChI=1S/C21H23BrN2O3/c22-19-4-2-1-3-17(19)7-10-20(25)23-18-8-5-16(6-9-18)15-21(26)24-11-13-27-14-12-24/h1-6,8-9H,7,10-15H2,(H,23,25)
Standard InChI Key JJHUGEGSNDUYJP-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3Br

Introduction

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a synthetic organic compound classified as an amide. It features a bromophenyl group, a morpholino group, and a propanamide backbone, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science. The compound's CAS number is 1448070-78-7, and its molecular formula is C21H23BrN2O3, with a molecular weight of 431.3 g/mol .

Synthesis Methods

The synthesis of 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide typically involves multi-step organic reactions:

  • Bromination: The initial step involves brominating a phenyl compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.

  • Amidation: The brominated phenyl compound is then reacted with 4-(2-morpholino-2-oxoethyl)amine under conditions that favor amide bond formation, often utilizing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl and morpholino groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Biological Activity

3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. Recent studies indicate that this compound exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound's structure suggests that it may interact with key proteins involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

CompoundStructureBiological Activity
3-(2-chlorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamideChlorine instead of BromineModerate anticancer activity
3-(2-fluorophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamideFluorine instead of BromineLower binding affinity

The presence of bromine in the target compound may enhance its reactivity and binding properties compared to its chloro and fluoro analogs, which could lead to improved therapeutic efficacy.

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